molecular formula C24H26BrN5O3S B2993065 (Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide CAS No. 352018-54-3

(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide

Numéro de catalogue: B2993065
Numéro CAS: 352018-54-3
Poids moléculaire: 544.47
Clé InChI: MWJSJYCBPXEODR-ADYMNVQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hydrobromide salt of a structurally complex heterocyclic molecule featuring a pyrazol-3-one core conjugated to a thiazol-2-ylideneamino moiety. Key structural elements include:

  • Pyrazol-3-one ring: Substituted with 1,5-dimethyl and 2-phenyl groups, enhancing steric bulk and aromatic interactions.
  • Thiazol-2-ylideneamino bridge: The thiazole ring is functionalized with a tert-butyl group (electron-donating) and a 3-nitrophenyl group (electron-withdrawing), creating a push-pull electronic configuration.
  • Hydrobromide salt: Likely introduced to improve solubility and crystallinity for pharmaceutical or analytical applications .

Propriétés

IUPAC Name

4-[[3-tert-butyl-4-(3-nitrophenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S.BrH/c1-16-21(22(30)28(26(16)5)18-11-7-6-8-12-18)25-23-27(24(2,3)4)20(15-33-23)17-10-9-13-19(14-17)29(31)32;/h6-15H,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJSJYCBPXEODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(C)(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide (CAS Number: 352018-54-3) is a synthetic compound characterized by a complex structure that integrates multiple pharmacophoric elements. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H26_{26}BrN5_5O3_3S, with a molecular weight of 544.5 g/mol. The structural components include:

  • A thiazole moiety linked to a pyrazole ring.
  • A nitrophenyl group that may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole and pyrazole rings suggests potential interactions with protein kinases and other enzyme systems.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this one. For instance, derivatives containing thiazole and pyrazole structures have demonstrated significant inhibition against viral replication. Research indicates that compounds with nitrophenyl substitutions can enhance antiviral efficacy by targeting viral enzymes .

Anticancer Properties

Compounds featuring pyrazole scaffolds have been investigated for their anticancer properties. The incorporation of specific substituents, such as nitrophenyl groups, has been associated with increased cytotoxicity against various cancer cell lines. In vitro studies reported IC50_{50} values indicating effective inhibition of cancer cell proliferation, suggesting that this compound may exhibit similar properties .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibitors of AChE are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The selectivity towards butyrylcholinesterase (BChE) over AChE could provide insights into its therapeutic applications .

Case Studies

  • Antiviral Efficacy : A study on related thiazole-pyrazole compounds demonstrated significant antiviral activity against the tobacco mosaic virus (TMV), with EC50_{50} values comparable to leading antiviral agents .
  • Anticancer Activity : Research involving pyrazole derivatives indicated that modifications at the 4-position significantly enhanced cytotoxic effects against breast cancer cell lines, with some compounds achieving IC50_{50} values under 10 μM .

Data Tables

Activity Type Target Reported Values
AntiviralTobacco Mosaic VirusEC50_{50}: 58.7 μg/mL
AnticancerBreast Cancer Cell LinesIC50_{50}: <10 μM
Enzyme InhibitionAcetylcholinesteraseSelectivity towards BChE

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents (Thiazole) Salt Form Key Properties Synthesis Method
Target Compound (Hydrobromide) Pyrazol-3-one-Thiazole tert-butyl, 3-nitrophenyl Hydrobromide Enhanced solubility due to salt form Likely hydrazonyl bromide condensation
4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one (NSC701668; CAS 298206-49-2) Pyrazol-3-one-Thiazole 2-hydroxyethyl, p-tolyl None Polar hydroxyethyl group increases hydrophilicity Click chemistry or cyclization
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine Fluorophenyl, dimethylthiazole None Melting point: 252–255°C; Mass: 531.3 (M+1) Suzuki coupling with boronic acids
(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Pyrazole-enone Bromoanilino, hydroxy-methyl None Z-configuration stabilizes planar structure Aldol condensation

Key Observations:

The tert-butyl group provides steric shielding, which may reduce metabolic degradation in biological systems relative to the hydroxyethyl group in NSC701668 .

Solubility and Crystallinity :

  • The hydrobromide salt form improves aqueous solubility compared to neutral analogues like the pyrazolo-pyrimidine in .
  • NSC701668’s hydroxyethyl substituent enhances polarity but lacks salt-derived solubility advantages .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels hydrazonyl bromide-based routes (e.g., ), whereas NSC701668 may employ click chemistry for triazole-thiazole hybridization .
  • Fluorinated analogues (e.g., ) require palladium-catalyzed cross-coupling, increasing synthetic cost .

Thermal Stability :

  • The pyrazolo-pyrimidine derivative in exhibits a high melting point (252–255°C), suggesting strong intermolecular interactions absent in the target compound due to its bulky tert-butyl group.

Research Implications:

  • Drug Design : The hydrobromide salt and nitro group make the target compound a candidate for nitroreductase-activated prodrugs, whereas NSC701668’s hydrophilicity suits peripheral targets .
  • Material Science: The tert-butyl and nitrophenyl groups may stabilize charge-transfer complexes in optoelectronic applications, unlike the fluorinated chromenones in .

Q & A

Q. What are effective synthetic routes for synthesizing the compound?

A copper-catalyzed cycloaddition strategy, similar to triazole-pyrazole hybrid syntheses, can be adapted. For example:

  • React precursors (e.g., substituted pyrazoles and nitroarylthiazoles) under optimized conditions (THF/H₂O, 50°C, 16 hours) with CuSO₄ and sodium ascorbate to form the thiazole-pyrazole core .
  • Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. How can the Z-configuration of the compound be confirmed experimentally?

  • X-ray crystallography : Resolve the stereochemistry by analyzing single-crystal structures, as demonstrated for analogous pyrazole derivatives .
  • NMR spectroscopy : Compare coupling constants and NOE effects with known Z/E configurations of similar enamine systems .

Q. What methods are recommended for characterizing purity and structural integrity?

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting point analysis : Compare observed ranges (e.g., 191–208°C) with literature values for consistency .
  • TLC : Monitor reaction progress using silica plates (Rf ~0.62 in ethyl acetate/hexane) .

Q. Which solvents are suitable for recrystallization?

  • THF/water mixtures (1:1 v/v) for initial crystallization .
  • Ethanol or methanol for further purification, leveraging solubility differences in polar solvents .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

  • Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, reaction time). For example:
    • Use a central composite design to model interactions between CuSO₄ concentration and reaction temperature .
    • Validate predictions via confirmatory runs, targeting >60% yield (as achieved in analogous syntheses) .

Q. How to address contradictions between spectroscopic data and computational models during structural elucidation?

  • Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, discrepancies in enamine geometry can be clarified via DFT-calculated NMR shifts compared to experimental spectra .
  • DFT calculations : Optimize molecular structures using B3LYP/6-31G(d) basis sets to predict vibrational frequencies and compare with experimental IR data .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for biological testing .
  • ADMET prediction : Use tools like SwissADME to estimate lipophilicity (LogP) and metabolic stability influenced by the nitro and tert-butyl groups .

Q. How to assess the compound’s stability under varying storage and experimental conditions?

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
  • pH-dependent stability : Test solubility and hydrolysis rates in buffers (pH 1–12) to identify optimal storage conditions .

Methodological Notes

  • Advanced techniques : For stereochemical analysis, combine experimental (X-ray) and computational (DFT) approaches to resolve ambiguities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.